1-(4-ethylbenzoyl)-4-propylpiperazine
Description
1-(4-Ethylbenzoyl)-4-propylpiperazine is a piperazine derivative characterized by a 4-ethylbenzoyl group attached to the piperazine nitrogen and a propyl substituent at the 4-position (Figure 1). This compound is structurally distinct due to the combination of an aromatic acyl group (4-ethylbenzoyl) and an alkyl chain (propyl), which influence its physicochemical and pharmacological properties.
Properties
IUPAC Name |
(4-ethylphenyl)-(4-propylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-3-9-17-10-12-18(13-11-17)16(19)15-7-5-14(4-2)6-8-15/h5-8H,3-4,9-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZPYFTXJMIULS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)C2=CC=C(C=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Structural Analogues and Substituent Effects
The pharmacological and physicochemical profiles of piperazine derivatives are highly dependent on substituents. Below is a comparative analysis of 1-(4-ethylbenzoyl)-4-propylpiperazine with key analogs (Table 1):
Table 1: Structural and Functional Comparison of Piperazine Derivatives
Key Observations:
- Aromatic vs. Alkyl Substituents : The 4-ethylbenzoyl group in the target compound introduces bulkiness and lipophilicity compared to simpler benzyl or phenyl groups (e.g., BZP). This may enhance receptor binding affinity but reduce aqueous solubility .
- Sulfonyl and Carbonyl Linkers : The bromophenylsulfonyl group in 1-(4-bromophenylsulfonyl)-4-propylpiperazine () introduces polarity, contrasting with the ethylbenzoyl group’s hydrophobic nature.
Pharmacological Profiles
- Anti-Inflammatory/Analgesic Activity: Derivatives like 1-(4-ethylphenyl)-3-(1,3,4-oxadiazol-2-yl)-propanone () demonstrate anti-inflammatory and analgesic actions, suggesting that the 4-ethylbenzoyl group in the target compound may confer similar bioactivity .
- Enzyme Inhibition : 1-(4-Fluorobenzyl)piperazine derivatives () inhibit tyrosine kinases, highlighting the role of aromatic substituents in targeting enzymatic pathways. The ethylbenzoyl group in the target compound may similarly modulate enzyme interactions .
- Psychoactive Effects : BZP () acts as a stimulant, but the target compound’s acylated structure likely reduces central nervous system penetration, minimizing such effects .
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